Cas no 83-12-5 (Phenindione)

Phenindione structure
Phenindione structure
Product Name:Phenindione
CAS番号:83-12-5
MF:C15H10O2
メガワット:222.238704204559
MDL:MFCD00003782
CID:721691
PubChem ID:4760
Update Time:2025-11-02

Phenindione 化学的及び物理的性質

名前と識別子

    • 2-Phenyl-1H-indene-1,3(2H)-dione
    • Phenylindione
    • 2-Phenyl-1,3-indandione
    • Phenindione
    • 1H-Indene-1,3(2H)-dione,2-phenyl-
    • Rectadione
    • 2-phenylindene-1,3-dione
    • Dindevan
    • Phenylindanedione
    • Phenyline
    • Fenhydren
    • Phenillin
    • Phenhydren
    • Emandione
    • Athrombon
    • Theradione
    • Diophindane
    • Pindione
    • Fenilin
    • Danedion
    • Fenindion
    • Emandion
    • Tromazal
    • Phenylin
    • Diadilan
    • Phenylen
    • Hemolidione
    • Eridione
    • Danilone
    • Hedulin
    • Trombol
    • Indema
    • Bindan
    • Dineval
    • Indon
    • Thrombasal
    • Cronodione
    • Indion
    • 2-Phenylindandione
    • 2-Phenyl-1,3-diketohydrindene
    • Phenindionum
    • 1H-Indene-1,3(2H)-dione, 2-phenyl-
    • Phenyl
    • 1,3-Indandione, 2-phenyl- (6CI, 8CI)
    • 2-Phenyl-1H-indene-1,3(2H)-dione (ACI)
    • 2-Phenyl-1,3-indanedione
    • 2-Phenyl-2,3-dihydro-1H-indene-1,3-dione
    • Danilon
    • MeSH ID: D010630
    • NSC 41693
    • PID
    • D08354
    • BRD-K70592963-001-21-7
    • Tox21_110375_1
    • BRD-K70592963-001-28-2
    • NCGC00016329-02
    • MLS001148439
    • Phenindione (USP:INN:BAN)
    • SR-01000721861-3
    • Prestwick_872
    • BPBio1_000611
    • D92057
    • PHENINDIONE [INN]
    • NCGC00094756-03
    • SR-01000721861
    • SY051560
    • UNII-5M7Y6274ZE
    • Phenindione [USP:INN:BAN]
    • 1,3(2H)-Indenedione, 2-phenyl-
    • 2-phenylindane-1,3-dione
    • SPBio_002476
    • GTPL6838
    • PHENINDIONE (MART.)
    • 2 Phenyl 1,3 indandione
    • PHENINDIONE [HSDB]
    • PHENINDIONE [ORANGE BOOK]
    • Rectadione;phenylindandione
    • CHEMBL711
    • NSC757269
    • Fenindiona [INN-Spanish]
    • SMR000059058
    • NCGC00016329-01
    • SPBio_001097
    • KBio2_003975
    • NCGC00016329-03
    • Tox21_110375
    • Prestwick2_000538
    • Fenindione
    • HMS3713L17
    • NCGC00016329-05
    • Prestwick1_000538
    • PHENINDIONE [MART.]
    • Spectrum5_001070
    • HMS2234N06
    • B01AA02
    • AB00052069
    • DTXSID5023453
    • Prestwick0_000538
    • 2-Fenyloindandion-1,3
    • Spectrum4_000476
    • HMS3651M04
    • PHENINDIONE [WHO-DD]
    • NCGC00016329-07
    • MLS000069422
    • 2-PHENYLINDAN-1-3-DIONE
    • SCHEMBL33831
    • KBio3_001719
    • Fenindiona (INN-Spanish)
    • DivK1c_000307
    • 1,3-Indandione, 2-phenyl-
    • SBI-0051480.P003
    • HMS1920F20
    • UAS
    • HY-B0325
    • CCG-40217
    • HMS2096L17
    • STK395038
    • SPECTRUM1500477
    • 83-12-5
    • PHENINDIONE [MI]
    • NCGC00094756-01
    • DTXCID803453
    • CAS-83-12-5
    • NCGC00094756-04
    • IDI1_000307
    • AB00052069_14
    • KBio1_000307
    • KBioSS_001407
    • 2-phenyl-1,3(2H)-Indenedione
    • KBio2_006543
    • HEDUCIN
    • HSDB 3155
    • 2-Phenylindan-1,3-dione
    • InChI=1/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13
    • 2-Phenyl-indan-1,3-dione
    • 2-Fenyloindandion-1,3 [Polish]
    • Phenindione(Rectadione)
    • Phenindion
    • EN300-123539
    • Phenindione (INN)
    • AKOS000445019
    • NS00003441
    • Phenindionum [INN-Latin]
    • Spectrum_000927
    • Phenindione (Rectadione)
    • SW196997-3
    • Hedulin (TN)
    • BSPBio_002499
    • BS-18169
    • NSC-757269
    • Q1640947
    • KBio2_001407
    • Fenindiona
    • Z276115700
    • BRD-K70592963-001-27-4
    • 5M7Y6274ZE
    • AB00052069_13
    • BDBM50280157
    • NCGC00016329-04
    • Phenindione, United States Pharmacopeia (USP) Reference Standard
    • BSPBio_000555
    • 2-Phenyl-1,3-indandione, 97%
    • Oprea1_684242
    • NSC41693
    • Phenyllin
    • Spectrum2_000999
    • C07584
    • Phenindionum (INN-Latin)
    • NCGC00094756-02
    • HMS1569L17
    • s1921
    • BRD-K70592963-001-32-4
    • BRD-K70592963-001-31-6
    • WLN: L56 BV DV CHJ CR
    • HMS500P09
    • CHEBI:8066
    • SR-01000721861-2
    • MFCD00003782
    • BRD-K70592963-001-29-0
    • NSC-41693
    • 1H-Indene-1, 2-phenyl-
    • Opera_ID_1966
    • Prestwick3_000538
    • EINECS 201-454-4
    • HMS2091N22
    • BRD-K70592963-001-26-6
    • Spectrum3_000710
    • DB00498
    • KBioGR_000952
    • NINDS_000307
    • Pharmakon1600-01500477
    • P1029
    • MDL: MFCD00003782
    • インチ: 1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H
    • InChIKey: NFBAXHOPROOJAW-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C2C=CC=CC=2)C(=O)C2C1=CC=CC=2

計算された属性

  • せいみつぶんしりょう: 222.06800
  • どういたいしつりょう: 222.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 34.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 白色または乳白色の柔らかい結晶、ほとんど無味無味
  • 密度みつど: 1.1404 (rough estimate)
  • ゆうかいてん: 148.0 to 152.0 deg-C
  • ふってん: 243.3 °C (0.3 mmHg)
  • フラッシュポイント: 208 °C
  • 屈折率: 1.6600 (estimate)
  • PSA: 34.14000
  • LogP: 2.84940
  • ようかいせい: 水に極微溶解、エタノール、エーテルに微溶解、クロロホルムに溶解
  • マーカー: 7234

Phenindione セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • 危害声明: H301
  • 警告文: P264-P270-P301+P310+P330-P405-P501
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 25-43
  • セキュリティの説明: S36/37/39; S45
  • RTECS番号:NK6125000
  • 危険物標識: T
  • セキュリティ用語:6.1(b)
  • 包装等級:III
  • リスク用語:R25
  • 危険レベル:6.1(b)
  • 包装グループ:III
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Phenindione 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Phenindione 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P859387-1g
2-Phenyl-1,3-Indandione
83-12-5 98%
1g
944.10 2021-05-17
TRC
P297250-1g
Phenindione
83-12-5
1g
$ 136.00 2023-09-06
TRC
P297250-5g
Phenindione
83-12-5
5g
$ 184.00 2023-09-06
TRC
P297250-25g
Phenindione
83-12-5
25g
$ 276.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0514-25 mg
Phenylindione
83-12-5 99.24%
25mg
¥288.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0514-50 mg
Phenylindione
83-12-5 99.24%
50mg
¥408.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0514-100 mg
Phenylindione
83-12-5 99.24%
100MG
¥656.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0514-200 mg
Phenylindione
83-12-5 99.24%
200mg
¥816.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0514-1 mL * 10 mM (in DMSO)
Phenylindione
83-12-5 99.24%
1 mL * 10 mM (in DMSO)
¥448.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4720-50mg
Phenindione
83-12-5 98%
50mg
¥567.00 2023-09-10

Phenindione 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Ethyl acetate ;  rt; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.0
リファレンス
Rapid Access to Substituted Indenones through Grignard Reaction and Its Application in the Synthesis of Fluorenones Using Ring Closing Metathesis
Parui, Nabin; et al, European Journal of Organic Chemistry, 2023, 26(7),

合成方法 2

はんのうじょうけん
1.1 Reagents: Benzene Catalysts: Dirhodium tetraacetate Solvents: Benzene
リファレンス
Synthesis of 3-(4-cyclopentene-1,3-dione-2-ylidene)-6-(diphenylmethylene)cyclohexadienes as novel p-quinodimethanes stabilized by antiaromaticity of cyclopentadienone
Toda, Mitsuo; et al, Chemistry Letters, 1987, (7), 1263-6

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, rt
リファレンス
Expedient assembly of densely functionalized indanones via nickel-catalyzed alkene hydroacylation with methyl esters
Zeng, Min; et al, Organic Chemistry Frontiers, 2023, 10(12), 3067-3073

合成方法 4

はんのうじょうけん
1.1 Solvents: Methanol ,  Acetonitrile ;  0 °C → rt; 24 h, rt
1.2 Reagents: Hydrogen peroxide ,  Tetrafluoroboric acid Solvents: Water ;  12 h, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium pyrosulfite Solvents: Water ;  rt
リファレンス
Ring Contraction of Tropylium Ions into Benzenoid Derivatives
Lyons, Demelza J. M.; et al, Organic Letters, 2022, 24(13), 2520-2525

合成方法 5

はんのうじょうけん
1.1 Catalysts: Triethylamine Solvents: Acetic anhydride
リファレンス
Synthesis of phenindione
Ri, Sung Yong; et al, Choson Minjujuui Inmin Konghwaguk Kwahagwon Tongbo, 2000, (6), 30-32

合成方法 6

はんのうじょうけん
1.1 Solvents: Acetic anhydride
1.2 Reagents: Triethylamine
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Thermal cyclization of 3-azido-2-phenylindan-1-one to 5H-indeno[1,2-b]indol-10-one [1]
Stadlbauer, Wolfgang; et al, Journal of Heterocyclic Chemistry, 2002, 39(1), 131-135

合成方法 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ,  Water ;  4 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
リファレンス
Palladium(II)-catalyzed synthesis of functionalized indenones via oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles
Chen, Xuxing; et al, Organic & Biomolecular Chemistry, 2013, 11(16), 2582-2585

合成方法 8

はんのうじょうけん
1.1 Catalysts: Triethylamine Solvents: Benzene
リファレンス
Synthesis and properties of esters of 3-hydroxy-2-phenylinden-1-one, 2-(hydroxymethyl)-2-phenyl-1,3-indandione and carboxylic and carbonic acids
Marshalkin, V. N.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(2), 376-83

合成方法 9

はんのうじょうけん
1.1 Catalysts: Acetylacetone
リファレンス
Reactions of 2-halo-2-(substituted-phenyl)-1,3-indandiones with anions of C-acids
Hrnciar, P.; et al, Chemicke Zvesti, 1981, 35(1), 113-18

合成方法 10

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
Reaction of cyclopropenones with imines
Eicher, Theophil; et al, Justus Liebigs Annalen der Chemie, 1978, (8), 1203-21

合成方法 11

はんのうじょうけん
リファレンス
Chemistry of 6-substituted-5-acenaphthyldiazomethanes and 7-substituted-6-perinaphthyldiazomethanes. II. Rhodium ion-catalyzed decomposition of diazo compounds. III. Chemistry of 1-diazoacenaphthene derivatives
Shankar, B. K. Ravi, 1981, , ,

合成方法 12

はんのうじょうけん
1.1 Catalysts: Dirhodium tetraacetate
リファレンス
Rhodium(II) acetate-catalyzed reactions of 2-diazo-1,3-indandione and 2-diazo-1-indanone with various substrates
Rosenfeld, M. J.; et al, Journal of Organic Chemistry, 1988, 53(12), 2699-705

合成方法 13

はんのうじょうけん
リファレンス
Possible changes of 2-phenyl-1,3-indandione
Klosa, Josef, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1954, 287, 323-6

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: 1,4-Dioxane ;  12 h, 110 °C
リファレンス
Palladium-Catalyzed Direct α-Arylation of Indane-1,3-dione to 2-Substituted Indene-1,3-diones
Tamizharasan, Natarajan; et al, Journal of Organic Chemistry, 2021, 86(17), 12318-12325

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Ethyl acetate ;  cooled; cooled; 5 h, 80 °C
リファレンス
Reinvestigation of Atipamezole Synthesis and Preparation of New Analogs
Karrabi, Behzad; et al, Organic Preparations and Procedures International, 2019, 51(4), 403-408

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Ethyl propionate ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Facile Access to Amino Acid Substituted Indenoisoquinolines through Carbonylative Cycloamination with [Fe(CO)5]
Slatkovska, Beata; et al, ChemistrySelect, 2017, 2(13), 3948-3951

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: 1,4-Dioxane ;  12 h, 110 °C
リファレンス
Palladium-Catalyzed Direct α-Arylation of Indane-1,3-dione to 2-Substituted Indene-1,3-diones
Tamizharasan, Natarajan; et al, Journal of Organic Chemistry, 2021, 86(17), 12318-12325

合成方法 18

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
リファレンス
Bis(ethylene)ketals of 2-aryl-1,3-indandiones and some of their properties
Tsetlin, Ya. S.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1975, (5), 136-9

合成方法 19

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: 1,4-Dioxane ;  0.5 h, 60 °C
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  2 h, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
リファレンス
Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion
Duan, Huaqing; et al, Organic & Biomolecular Chemistry, 2015, 13(24), 6782-6788

合成方法 20

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  16 h, reflux
リファレンス
Third-Generation Light-Driven Symmetric Molecular Motors
Kistemaker, Jos C. M.; et al, Journal of the American Chemical Society, 2017, 139(28), 9650-9661

合成方法 21

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
リファレンス
α,β-Unsaturated sulfur compounds. XX. [2 + 3]-Cycloaddition of 3-amino-2-aryl-1-indenethiones to nitrilium betaines and azidobenzene
Korchevin, N. A.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(6), 1276-82

合成方法 22

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Acetic acid
リファレンス
α,β-Unsaturated thio compounds. XII. Synthesis and properties of S-alkyl derivatives of 3-aminoindene-1-thiones
Korchevin, N. A.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(9), 1842-7

Phenindione Raw materials

Phenindione Preparation Products

Phenindione サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:83-12-5)2-Phenyl-1,3-indandione, ≥ 97.0%
注文番号:LE17498
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:16
価格 ($):discuss personally
Email:18501500038@163.com
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-12-5)2-Phenyl-1,3-indandione, ≥ 97.0%
LE17498
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Email